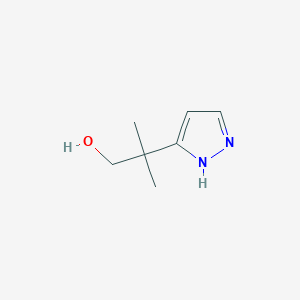

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol” is a chemical compound . Its molecular weight is 140.18 . It is also known as 2-methyl-2- (1H-pyrazol-1-yl)propan-1-ol .

Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol” can be represented by the InChI code: 1S/C7H12N2O/c1-7(2,6-10)9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 . This indicates that the compound has a pyrazole ring attached to a propanol group with a methyl group at the 2-position .

Scientific Research Applications

- 2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol serves as an essential intermediate in organic synthesis. Researchers use it to construct more complex organic molecules. Its functional groups make it versatile for various synthetic pathways .

- The compound finds applications in the preparation of catalysts and ligands. These play crucial roles in catalytic reactions, enabling efficient transformations in organic chemistry .

- Some studies have explored the antifungal properties of derivatives containing the pyrazole ring. While specific investigations on this compound are limited, related structures have shown promising antifungal activity .

- Researchers have investigated the pharmacological potential of imidazole-containing compounds. Although not directly focused on this specific compound, related derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects .

- Imidazole derivatives serve as building blocks for drug design. Commercially available drugs often incorporate the 1,3-diazole ring. For instance, clemizole (an antihistaminic), omeprazole (an antiulcer agent), and metronidazole (with antibacterial properties) contain similar structural motifs .

- In a related study, researchers synthesized compounds containing a pyrazole ring and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited potent anti-tubercular effects .

Organic Synthesis Intermediate

Catalyst and Ligand Development

Antifungal Activity

Biological and Pharmacological Research

Drug Development

Anti-Tubercular Potential

properties

IUPAC Name |

2-methyl-2-(1H-pyrazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,5-10)6-3-4-8-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIWMVEQKPDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2682962.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)

![tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate](/img/structure/B2682967.png)

![2-Phenylfuro[2,3-h]chromen-4-one](/img/structure/B2682968.png)

![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)